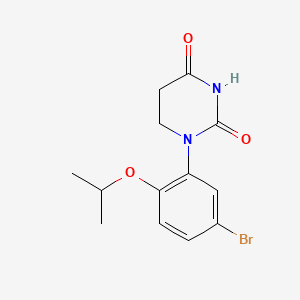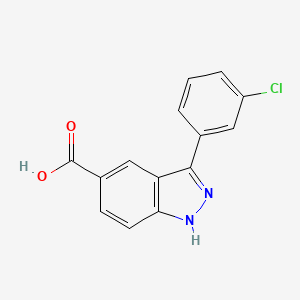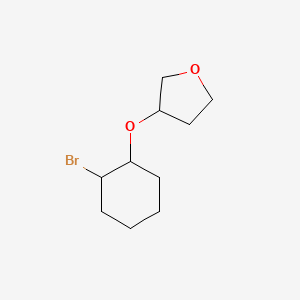
3-Cyclopropyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride is a chemical compound with the molecular formula C11H16N2. It is a derivative of pyridine and cyclopropylamine, and it is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride typically involves the reaction of cyclopropylamine with pyridine derivatives under controlled conditions. One common method involves the nucleophilic substitution reaction where cyclopropylamine reacts with a pyridine derivative in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to obtain the dihydrochloride salt form.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopropyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: It undergoes nucleophilic substitution reactions, particularly with halogenated compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenated compounds like bromoalkanes are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives and cyclopropylamine derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Cyclopropyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various chemical products and intermediates
Mécanisme D'action
The mechanism of action of 3-Cyclopropyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration and the biological system in which it is studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Pyridin-3-ylpropan-1-amine: A similar compound used in organic synthesis and research.
Cyclopropylamine derivatives: These compounds share structural similarities and are used in various chemical reactions.
Uniqueness
3-Cyclopropyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride is unique due to its combination of cyclopropyl and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications.
Propriétés
Formule moléculaire |
C11H18Cl2N2 |
|---|---|
Poids moléculaire |
249.18 g/mol |
Nom IUPAC |
3-cyclopropyl-1-pyridin-3-ylpropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C11H16N2.2ClH/c12-11(6-5-9-3-4-9)10-2-1-7-13-8-10;;/h1-2,7-9,11H,3-6,12H2;2*1H |
Clé InChI |
HELBZGQDGCCSKM-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CCC(C2=CN=CC=C2)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-[3-fluoro-5-(morpholin-4-yl)phenyl]carbamate](/img/structure/B15304102.png)




![benzyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]carbamate](/img/structure/B15304125.png)


![4,5-dichloro-1,3-bis[2,6-di(pentan-3-yl)phenyl]-2H-imidazol-2-ide;dichloropalladium;pyridine](/img/structure/B15304155.png)



